2-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide

Description

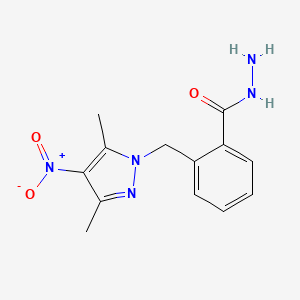

2-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide is a heterocyclic compound combining a benzoic acid hydrazide backbone with a substituted pyrazole moiety. The pyrazole ring is functionalized with 3,5-dimethyl and 4-nitro groups, while the hydrazide group (-CONHNH₂) is linked to the benzoic acid via a methylene bridge.

Properties

IUPAC Name |

2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3/c1-8-12(18(20)21)9(2)17(16-8)7-10-5-3-4-6-11(10)13(19)15-14/h3-6H,7,14H2,1-2H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEBHXLPQDDNTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2C(=O)NN)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301153542 | |

| Record name | 2-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301153542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001500-02-2 | |

| Record name | 2-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301153542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a β-diketone with hydrazine in the presence of an acid catalyst.

Methylation: Methyl groups are introduced via alkylation reactions using methyl iodide or dimethyl sulfate.

Linking to Benzoic Acid Hydrazide: The final step involves the condensation of the substituted pyrazole with benzoic acid hydrazide under reflux conditions in the presence of a suitable solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Substitution: Alkyl halides, base catalysts like sodium hydroxide.

Condensation: Aldehydes or ketones, acidic or basic conditions.

Major Products

Reduction: 2-(3,5-Dimethyl-4-amino-pyrazol-1-ylmethyl)-benzoic acid hydrazide.

Substitution: Various alkylated or acylated derivatives.

Condensation: Hydrazones with different substituents.

Scientific Research Applications

2-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydrazide moiety can form hydrogen bonds with active sites, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Structural Comparisons

The compound’s uniqueness lies in its nitro-substituted pyrazole and benzoic acid hydrazide hybrid. Below is a comparison with structurally related hydrazides:

Key Structural Insights :

- Nitro vs.

- Hybrid Pyrazole-Hydrazide Systems : Compounds with pyrazole-linked hydrazides (e.g., ) often exhibit dual functionality: the pyrazole contributes to π-π stacking interactions, while the hydrazide enables hydrogen bonding or enzyme inhibition .

Physicochemical Properties

| Property | Target Compound | 4-NBAH | 4-FBAH |

|---|---|---|---|

| Molecular Weight | ~332.3 g/mol (estimated) | 167.1 g/mol | 170.1 g/mol |

| LogP | ~2.5 (predicted) | 0.9 | 1.2 |

| Solubility | Low (due to nitro and aromatic groups) | Moderate in DMSO | Moderate in DMSO |

| pKa | Hydrazide NH (~3.5), pyrazole NH (~8.5) | Hydrazide NH (~3.7) | Hydrazide NH (~3.7) |

Biological Activity

2-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, while presenting relevant data and findings from various studies.

Chemical Structure and Properties

The compound has the following chemical formula:

It features a pyrazole ring substituted with a nitro group and is linked to a benzoic acid moiety through a hydrazide functional group. Its molecular weight is approximately 275.26 g/mol.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial against Gram-positive bacteria | |

| 3,5-dimethyl pyrazole derivatives | Antifungal against various phytopathogenic fungi |

In vitro assays have shown promising results against common pathogens, suggesting that this compound could be developed into an effective antimicrobial agent.

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines in various models.

| Study | Findings | Reference |

|---|---|---|

| In vitro cytokine assay | Significant reduction in TNF-alpha and IL-6 levels | |

| Animal model of inflammation | Decreased paw edema in rats |

These findings indicate that this compound may serve as a lead for developing new anti-inflammatory drugs.

3. Anticancer Activity

The anticancer properties of pyrazole derivatives are of particular interest due to their ability to inhibit cancer cell proliferation. Preliminary studies have shown that related compounds can induce apoptosis in cancer cell lines.

These results suggest that this compound may possess significant anticancer activity worthy of further exploration.

Case Studies

A study published in the Journal of Chemical and Pharmaceutical Research evaluated various pyrazole derivatives for their biological activities. Among these, compounds similar to this compound exhibited notable antibacterial and anticancer effects, leading researchers to propose structural modifications for enhanced efficacy .

Q & A

Q. What are the standard synthetic routes for 2-(3,5-dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the formation of pyrazole derivatives via hydrazine hydrochloride and ketone/aldehyde precursors under reflux conditions (e.g., ethyl alcohol, 6–8 hours) . Subsequent steps include hydrazide formation by reacting esters with hydrazine hydrate (e.g., ethanol reflux for 20–24 hours) . Key intermediates are purified via crystallization (water-ethanol mixtures) and monitored using Thin Layer Chromatography (TLC). Final structural confirmation relies on NMR (1H/13C), IR, and Mass Spectrometry (MS) to verify functional groups and molecular weight .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): 1H NMR identifies proton environments (e.g., pyrazole methyl groups, nitro substituents), while 13C NMR confirms carbonyl and aromatic carbons .

- Infrared Spectroscopy (IR): Detects characteristic peaks for hydrazide (-CONHNH2, ~1650–1700 cm⁻¹) and nitro groups (~1520 cm⁻¹) .

- Mass Spectrometry (MS): Provides molecular ion peaks and fragmentation patterns consistent with the molecular formula .

- Elemental Analysis (CHNS): Validates empirical composition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Solvent Selection: Polar aprotic solvents like DMSO enhance reactivity in hydrazide formation .

- Reflux Time: Extended reflux (18–24 hours) improves conversion rates but requires monitoring via TLC to avoid side products .

- Catalysts: Acidic or basic conditions (e.g., POCl3 for cyclization) can accelerate specific steps, such as oxadiazole formation .

- Purification: Gradient crystallization (water-ethanol) removes unreacted precursors .

Q. What mechanistic insights explain the biological activity of this compound, particularly its enzyme inhibition properties?

Benzoic acid hydrazides often inhibit enzymes like myeloperoxidase (MPO) via a two-step mechanism: (1) reversible binding to the active site and (2) irreversible heme ejection through ester bond cleavage . Substituent effects (e.g., nitro or methyl groups) modulate inhibition potency by altering oxidation kinetics, as described by Hammett substituent constants . For example, electron-withdrawing groups enhance binding affinity by stabilizing transition states during enzyme oxidation .

Q. How can crystallographic data resolve structural ambiguities or polymorphism in this compound?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines bond lengths, angles, and packing arrangements. Challenges such as twinning or low-resolution data require iterative refinement and validation via R-factor analysis . For hydrazide derivatives, hydrogen-bonding networks (e.g., N–H···O interactions) are critical for stabilizing crystal structures .

Q. How should researchers address contradictions in bioactivity data across substituted derivatives?

- Structure-Activity Relationships (SAR): Compare substituent effects using quantitative parameters (e.g., logP, Hammett constants) .

- Assay Variability: Standardize conditions (e.g., IC50 measurements under consistent H2O2 concentrations for MPO inhibition) .

- Computational Modeling: Molecular docking (e.g., using AutoDock) predicts binding modes and identifies outliers due to steric clashes or solvation effects .

Q. What alternative synthetic strategies exist for derivatives with enhanced stability or solubility?

- Enzymatic Synthesis: Amidase enzymes can catalyze hydrazide formation under mild conditions, reducing side reactions .

- Functionalization: Graphene oxide conjugation via hydrazide linkages improves aqueous solubility and enables targeted drug delivery .

- Prodrug Design: Ester or amide prodrugs (e.g., benzylidene derivatives) enhance bioavailability .

Methodological Considerations

Q. How to design experiments for evaluating hydrazide stability under physiological conditions?

- pH-Dependent Hydrolysis: Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .

- Thermal Stability: Thermogravimetric Analysis (TGA) identifies decomposition temperatures .

- Light Sensitivity: UV-Vis spectroscopy tracks photodegradation under controlled light exposure .

Q. What strategies validate the selectivity of this compound in targeting specific enzymes or pathways?

- Competitive Assays: Compare inhibition of MPO vs. catalase/glutathione peroxidase to rule off-target effects .

- Knockout Models: Use MPO-deficient neutrophils to confirm activity loss .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity and stoichiometry for target enzymes .

Data Interpretation and Reporting

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity results?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.